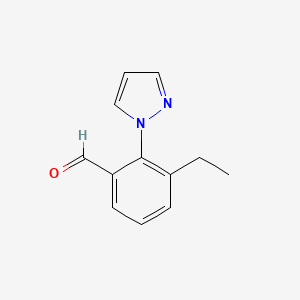

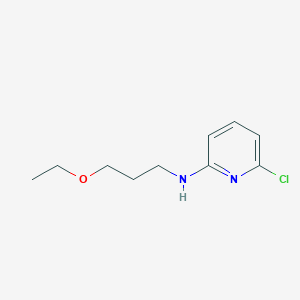

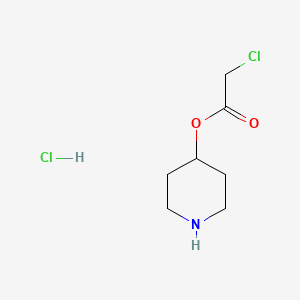

![molecular formula C7H4FIN2 B1452409 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1190320-05-8](/img/structure/B1452409.png)

4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Descripción general

Descripción

4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is an organic compound that is used in various scientific research applications. It is a heterocyclic compound that belongs to the class of pyrrolopyridines, which are nitrogen-containing heterocyclic compounds with a five-membered ring and two fused pyridine rings. 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a colorless solid with a molecular formula of C6H3F2IN and a molecular weight of 195.94 g/mol.

Aplicaciones Científicas De Investigación

Nematicidal and Insecticidal Activities

“4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine” has been identified as a potential biocide for plant-parasitic nematodes and insects. It induces parasite death via ion channel activations, specifically targeting the glutamate-gated chloride channel (GluCl), which is a prominent target for drug selection and design in parasitology . This compound has shown in vitro anthelmintic and insecticidal activities against species such as Bursaphelenchus xylophilus and Meloidogyne incognita.

Antiparasitic Drug Design

The compound’s ability to activate GluCl channels makes it a valuable lead activator for computational studies and structure-activity relationship analysis in the design of antiparasitic drugs. Its interaction with the Gln219 amino acid of pentameric GluCl in docking analysis suggests a promising avenue for developing new anthelmintic drugs .

HIV-1 Inhibition

The biological activity of this compound extends to antiviral applications, particularly as an inhibitor active against HIV-1. By interfering with the replication process of the virus, it presents a potential therapeutic option for HIV-1 treatment .

FGFR Inhibition for Cancer Therapy

1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which are implicated in various types of cancers. Compound 4h, a derivative, exhibited potent FGFR inhibitory activity, suggesting that “4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine” could be a precursor for developing FGFR inhibitors .

Synthesis of Biomedically Relevant Compounds

The compound serves as a key intermediate in the synthesis of a wide range of biomedically relevant compounds. Its structural flexibility allows for various substitutions that can lead to the development of new drugs with diverse biological activities .

Propiedades

IUPAC Name |

4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDCZRMXOBAKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1F)C(=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

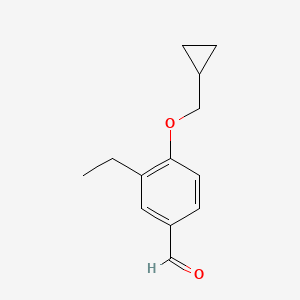

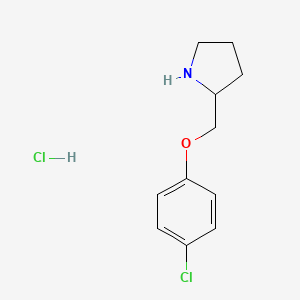

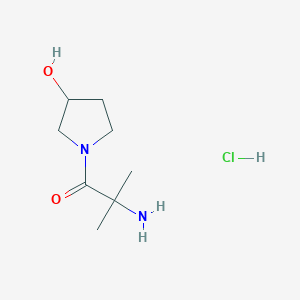

![1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1452329.png)

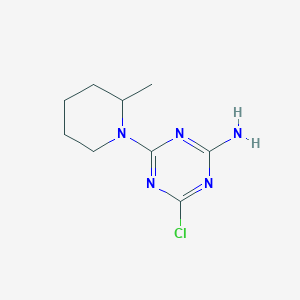

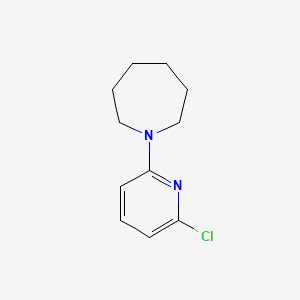

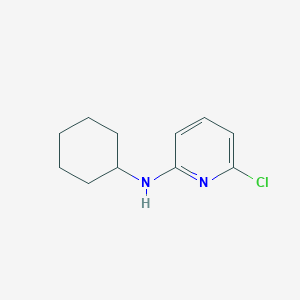

![4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1452332.png)

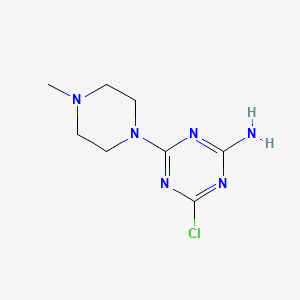

![5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(ethylsulfonyl)aniline](/img/structure/B1452348.png)